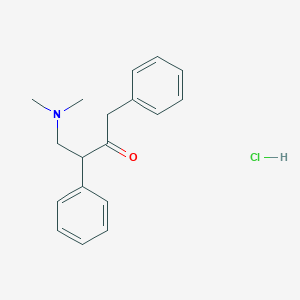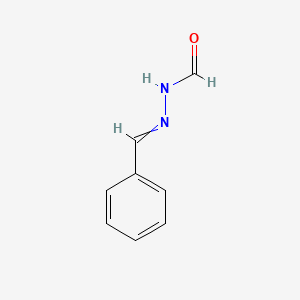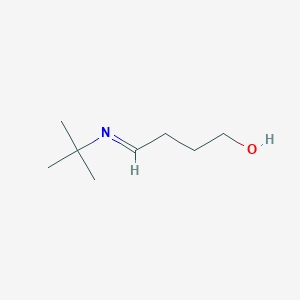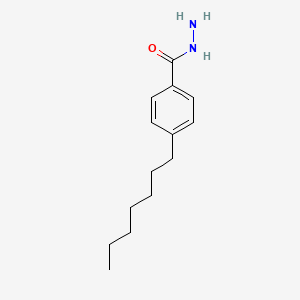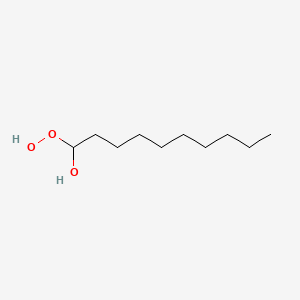
1-Hydroperoxydecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroperoxydecan-1-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) and a hydroperoxy group (-OOH) attached to a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroperoxydecan-1-OL can be synthesized through the oxidation of decan-1-ol. A common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as tungsten or molybdenum compounds. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroperoxydecan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form decanoic acid.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, yielding decan-1,1-diol.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Decanoic acid: from oxidation.
Decan-1,1-diol: from reduction.
Esters or ethers: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Hydroperoxydecan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 1-Hydroperoxydecan-1-OL involves its ability to donate oxygen atoms, making it a potent oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or modification of biomolecules. The hydroperoxy group plays a crucial role in these interactions, facilitating the transfer of oxygen atoms.
Vergleich Mit ähnlichen Verbindungen
Decan-1-ol: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Decanoic acid: The fully oxidized form of decan-1-ol, used in different applications.
Decan-1,1-diol: Formed by the reduction of 1-Hydroperoxydecan-1-OL, with two hydroxyl groups.
Uniqueness: this compound is unique due to the presence of both hydroxyl and hydroperoxy groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
64655-21-6 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-hydroperoxydecan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
ZCVBARQRAJAENJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


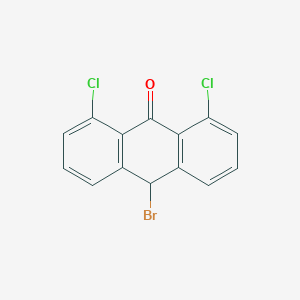
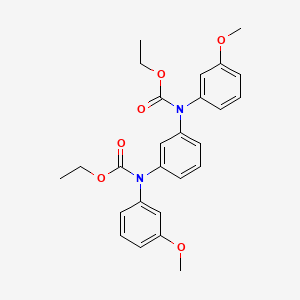
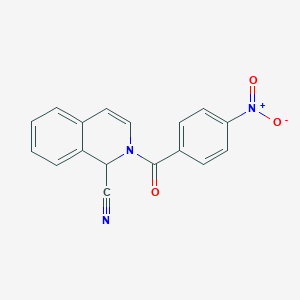
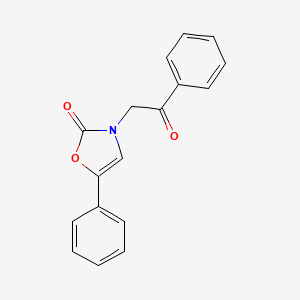
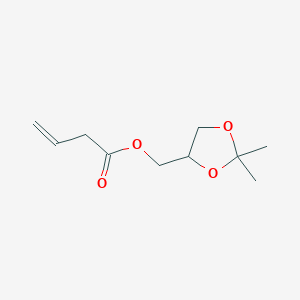
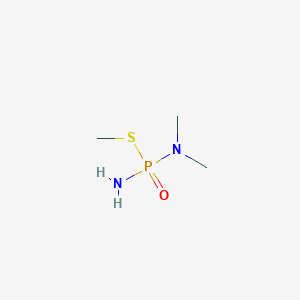
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
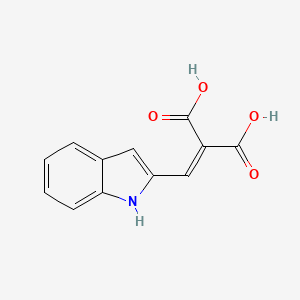
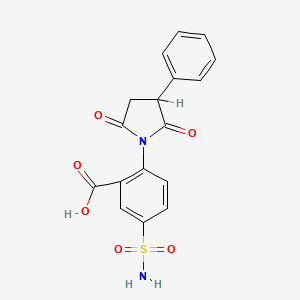
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
